Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
Description
Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is a chemical compound with the molecular formula C40H34N4Na2O12S2 . It is also known by other names such as Red 3BE, Acid Red 3R, Acid Red 134, and C.I.24810 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur . The IUPAC name for this compound is disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate.Physical And Chemical Properties Analysis
This compound is a deep dark reddish-brown powder. It is soluble in water and slightly soluble in ethanol. The water solution is purple caramel, and the color remains unchanged after adding strong hydrochloric acid. When a thick sodium hydroxide solution is added, the color turns to red wine .Scientific Research Applications
Dyeing Applications
Acid Red 134 is primarily used as a dye, offering a claret or deep dark reddish-brown coloration. It is soluble in water and slightly soluble in ethanol, producing a red color in products. The dye is stable in strong sulfuric acid, turning blue, and maintains its color when hydrochloric acid is added. In alkaline conditions, it shifts to a red wine hue .
Adsorption for Water Treatment
This compound has been studied for its potential in water treatment applications. It can effectively adsorb at pH levels between 2.5 and 5.5 and can be desorbed at pH 8, indicating its usefulness in removing contaminants from water through adsorption-alkaline desorption processes .
Scientific Research
In scientific research, Acid Red 134 can be used to study the adsorption mechanisms of anionic dyes, which involve electrostatic attraction. This research can lead to the development of new materials with high adsorption capacities for environmental cleanup efforts .
Material Science
The compound’s properties are also of interest in material science, particularly in the development of biofoams with high adsorption capacity. These materials can be used for environmental applications such as cleaning up pollutants or as part of water purification systems .
Environmental Engineering
Modified forms of Acid Red 134 or related compounds may be used in environmental engineering to treat industrial waste or purify water sources. The compound’s interaction with other materials, such as modified red mud, can enhance adsorption capabilities for environmental remediation .
properties
IUPAC Name |
disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N4O12S2.2Na/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHXIHNGUZLPL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4Na2O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889550 | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
CAS RN |
6459-69-4 | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the impact of Acid Red 134 on the dyeing process of Nylon 6 films using the foam dyeing method?
A2: Studies comparing foam dyeing with traditional dip dyeing methods show that Acid Red 134 exhibits lower non-ionic sorption to Nylon 6 films during foam dyeing. [] This means that a smaller amount of the dye is absorbed onto the film surface through non-ionic interactions, even under "overdyeing" conditions. This difference in sorption behavior is attributed to the unique environment of the foam, which influences dye-fiber interactions. [] Additionally, increasing surfactant concentration and decreasing dye concentration in the foam further reduce non-ionic sorption, indicating that dye-surfactant interactions play a crucial role in the dyeing process. []
Q2: How does Acid Red 134 interact with tannic acid, and what is the nature of this interaction?
A3: Capillary analysis studies have revealed that Acid Red 134 forms a 1:1 complex with tannic acid. [] Thermodynamic data, specifically the enthalpy change (ΔH°) associated with complex formation, suggests that this interaction is driven by hydrogen bonding between the dye and tannic acid molecules. [] This finding highlights the potential for Acid Red 134 to interact with other compounds through hydrogen bonding, potentially influencing its behavior in various applications.
Q3: Are there analytical techniques available to study Acid Red 134?
A4: While specific details on analytical methods for Acid Red 134 are limited in the provided research, capillary analysis is demonstrated as a valuable technique to study its interaction with other compounds like tannic acid. [] This method offers a simple and reproducible way to investigate complex formation and potentially other interactions involving Acid Red 134. Further research might explore additional analytical methods like spectrophotometry, chromatography, and mass spectrometry for characterization, quantification, and monitoring of this dye in various matrices.
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